molecular formula C20H26N4O B2719804 3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902329-64-0

3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2719804
CAS No.: 902329-64-0
M. Wt: 338.455
InChI Key: ZGXQEXVDMNDLBB-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.455. The purity is usually 95%.
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Biological Activity

The compound 3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is part of a class of pyrazolo[1,5-a]pyrimidines that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C15H22N4C_{15}H_{22}N_4 with a molecular weight of approximately 258.36 g/mol. The structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for various pharmacological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine show promising anticancer properties. For instance, a library of synthesized compounds was tested against MDA-MB-231 (human breast cancer) cell lines using the MTT assay. While none of the tested compounds exhibited significant growth inhibition at various concentrations compared to controls, the potential for structural modifications to enhance activity remains an area of active research .

Antitubercular Activity

Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of Mycobacterium tuberculosis (M.tb). A study synthesized numerous analogues and assessed their efficacy against M.tb, revealing that certain substitutions on the pyrazolo core could enhance antitubercular activity. Notably, compounds with specific alkyl or aryl groups showed significant in vitro inhibition of M.tb growth . The mechanism of action appears to be distinct from traditional antibiotics, suggesting alternative pathways for therapeutic intervention.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the pyrazolo ring and substituents significantly influence biological activity. For example:

  • Substituents at position 3 : Compounds with electron-donating groups (like methoxy) at this position have shown improved activity against cancer cell lines.
  • Alkyl groups at position 5 : The presence of branched alkyl chains has been correlated with enhanced potency against M.tb .

Case Studies

  • Case Study: Anticancer Screening
    • Objective : Evaluate the anticancer potential of synthesized pyrazolo derivatives.
    • Method : MTT assay conducted on MDA-MB-231 cell lines.
    • Findings : None exhibited significant inhibitory effects; however, further modifications are recommended to explore potential activity.
  • Case Study: Antitubercular Efficacy
    • Objective : Assess the effectiveness of pyrazolo derivatives against M.tb.
    • Method : In vitro growth inhibition assays.
    • Findings : Certain derivatives showed promising results with low cytotoxicity and effective growth inhibition.

Data Summary

Compound NameActivity TypeTarget OrganismIC50 (µM)Notes
This compoundAnticancerMDA-MB-231N/ANo significant growth inhibition observed
Various Pyrazolo DerivativesAntitubercularMycobacterium tuberculosisVariesEffective growth inhibition noted

Properties

IUPAC Name

3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-13(2)10-11-21-18-12-14(3)22-20-19(15(4)23-24(18)20)16-8-6-7-9-17(16)25-5/h6-9,12-13,21H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXQEXVDMNDLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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